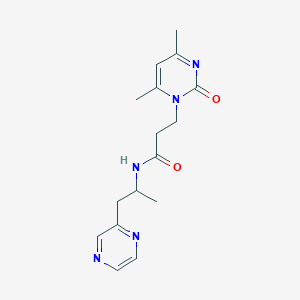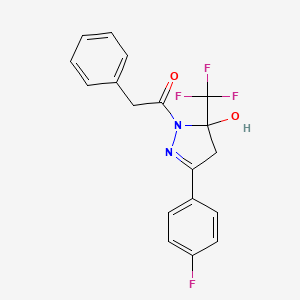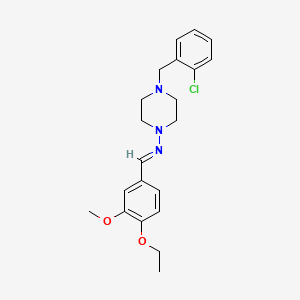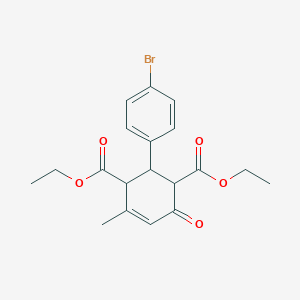![molecular formula C28H28N2O4 B3910969 4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3910969.png)
4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
Übersicht
Beschreibung
4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant scientific interest due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as 'BEPD' and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BEPD is not fully understood. However, it has been suggested that BEPD exerts its pharmacological effects by inhibiting the production of prostaglandins and other inflammatory mediators. BEPD has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
BEPD has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. BEPD has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response. Additionally, BEPD has been shown to reduce oxidative stress and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
BEPD has several advantages as a research tool. It is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, BEPD has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of BEPD is its poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of BEPD. One area of interest is the development of novel BEPD derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of BEPD and its potential use in the treatment of various diseases. Finally, the development of new methods for the synthesis of BEPD may lead to more efficient and cost-effective production of this compound.
Wissenschaftliche Forschungsanwendungen
BEPD has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. BEPD has also been shown to have antitumor activity against various cancer cell lines. Additionally, BEPD has been studied for its potential use in the treatment of cardiovascular diseases and as a neuroprotective agent.
Eigenschaften
IUPAC Name |
(4E)-4-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-3-20(2)22-11-15-25(16-12-22)34-18-17-33-24-13-9-21(10-14-24)19-26-27(31)29-30(28(26)32)23-7-5-4-6-8-23/h4-16,19-20H,3,17-18H2,1-2H3,(H,29,31)/b26-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYXJDDDVSUKHM-LGUFXXKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(4-{2-[4-(Butan-2-YL)phenoxy]ethoxy}phenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylthieno[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B3910888.png)

![N-{2-[(2-hydroxy-2-methylpropanoyl)amino]-4-methylphenyl}-2-methylbenzamide](/img/structure/B3910914.png)
![methyl 5-(3-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3910922.png)
![4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910923.png)
![diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B3910931.png)


![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3910955.png)


![2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B3910994.png)
![4-[2-(2-furoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3910997.png)